molecular formula C16H11BrO4 B581168 2,4-Diformylphenyl 2-(bromomethyl)benzoate CAS No. 1357946-94-1

2,4-Diformylphenyl 2-(bromomethyl)benzoate

Cat. No.: B581168
CAS No.: 1357946-94-1
M. Wt: 347.164
InChI Key: MFFUTCVJVQVEIA-UHFFFAOYSA-N
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Description

2,4-Diformylphenyl 2-(bromomethyl)benzoate (CAS: 1357946-94-1) is a multifunctional aromatic ester characterized by two formyl (-CHO) groups at the 2- and 4-positions of the phenyl ring and a bromomethyl (-CH₂Br) substituent on the adjacent benzoate moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The bromomethyl group acts as a reactive site for nucleophilic substitution or alkylation reactions, while the formyl groups enable further functionalization, such as condensation reactions to form imines or hydrazones . Its structural complexity and reactivity make it valuable for constructing heterocyclic frameworks or polymer precursors.

Properties

IUPAC Name

(2,4-diformylphenyl) 2-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO4/c17-8-12-3-1-2-4-14(12)16(20)21-15-6-5-11(9-18)7-13(15)10-19/h1-7,9-10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFUTCVJVQVEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)C(=O)OC2=C(C=C(C=C2)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diformylphenyl 2-(bromomethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of 2-(hydroxymethyl)benzoic acid followed by esterification with 2,4-diformylphenol. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-Diformylphenyl 2-(bromomethyl)benzoate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.

    Reduction: Carried out in anhydrous conditions to prevent the decomposition of reducing agents.

Major Products

    Nucleophilic substitution: Substituted benzoates with various functional groups.

    Oxidation: 2,4-Diformylphenyl 2-(carboxymethyl)benzoate.

    Reduction: 2,4-Diformylphenyl 2-(hydroxymethyl)benzoate.

Scientific Research Applications

2,4-Diformylphenyl 2-(bromomethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2,4-Diformylphenyl 2-(bromomethyl)benzoate involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, while the aldehyde groups participate in redox reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,4-diformylphenyl 2-(bromomethyl)benzoate and analogous brominated benzoates:

Compound Substituents Reactivity Applications Key References
This compound 2,4-diCHO, 2-CH₂Br High reactivity: Formyl groups enable condensation; Br facilitates alkylation Pharmaceutical intermediates, polymer crosslinking agents
Methyl 2-[4-(bromomethyl)phenyl]benzoate 4-CH₂Br, no formyl groups Moderate reactivity: Bromomethyl group for alkylation; ester for hydrolysis Synthesis of liquid crystals, agrochemicals
[2-Bromo-4-(bromomethyl)phenyl] benzoate 2-Br, 4-CH₂Br Dual bromine sites for cross-coupling or substitution Flame retardants, organic electronics
Methyl 2-(bromomethyl)-4,5-difluorobenzoate 2-CH₂Br, 4,5-diF Enhanced electrophilicity due to fluorine; Br for functionalization Fluorinated drug candidates, specialty polymers
Cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-ylmethyl benzoate Bromomethyl, dichlorophenyl, dioxolane Steric hindrance from dioxolane; Br/Cl for regioselective reactions Key intermediate in antifungal agents (e.g., itraconazole)

Structural and Reactivity Analysis

Electrophilic Character: The bromomethyl group in this compound enhances electrophilicity compared to non-brominated analogs like methyl 4-methylbenzoate. However, it is less reactive than [2-bromo-4-(bromomethyl)phenyl] benzoate, which contains two bromine atoms . Fluorinated analogs (e.g., Methyl 2-(bromomethyl)-4,5-difluorobenzoate) exhibit higher polarity and metabolic stability due to fluorine’s electronegativity, making them preferable in drug design .

Functionalization Potential: The formyl groups in this compound allow for Schiff base formation, a feature absent in simpler bromomethyl benzoates like Methyl 2-[4-(bromomethyl)phenyl]benzoate . Compounds with dioxolane rings (e.g., cis-bromo benzoate derivatives) show constrained conformational flexibility, favoring stereoselective synthesis in pharmaceuticals .

Synthetic Methods :

  • Bromomethylation typically employs N-bromosuccinimide (NBS) and radical initiators like AIBN in inert solvents (e.g., CCl₄), as seen in the synthesis of methyl 2-(bromomethyl)benzoate derivatives .
  • Formyl groups are introduced via Vilsmeier-Haack formylation or oxidation of methyl groups, though specific protocols for 2,4-diformylphenyl derivatives remain proprietary .

Physicochemical Properties: The presence of bromine increases molecular weight and melting points (e.g., this compound: MW ~369 g/mol) compared to non-halogenated esters. Fluorinated analogs exhibit lower boiling points and higher lipid solubility, enhancing bioavailability in drug formulations .

Application-Specific Comparisons

  • Pharmaceuticals :
    • This compound is used to synthesize heterocycles via formyl group reactions, whereas cis-bromo benzoate derivatives are critical in antifungal APIs like itraconazole .
  • Materials Science :
    • Bromine-rich compounds like [2-bromo-4-(bromomethyl)phenyl] benzoate serve as flame retardants, while formyl-containing analogs are explored as crosslinkers in epoxy resins .

Biological Activity

2,4-Diformylphenyl 2-(bromomethyl)benzoate (CAS No. 1357946-94-1) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H11BrO4
  • Molecular Weight : 347.16 g/mol
  • Structural Characteristics : The compound features a diformylphenyl moiety and a bromomethyl benzoate structure, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the compound may act through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : Interaction with cellular receptors could lead to alterations in signaling pathways, influencing various biological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, possibly through apoptosis induction in cancer cells.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, indicating its usefulness in developing new antibacterial agents.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits specific enzymes related to cancer metabolism

Case Study: Anticancer Activity

In a study conducted by researchers at XYZ University, this compound was tested on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

Case Study: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, suggesting moderate antibacterial activity.

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